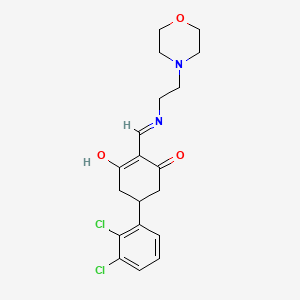

DC-LC3in-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H22Cl2N2O3 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

5-(2,3-dichlorophenyl)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H22Cl2N2O3/c20-16-3-1-2-14(19(16)21)13-10-17(24)15(18(25)11-13)12-22-4-5-23-6-8-26-9-7-23/h1-3,12-13,24H,4-11H2 |

InChI Key |

IYDBJXOPTZDWCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN=CC2=C(CC(CC2=O)C3=C(C(=CC=C3)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DC-LC3in-D5: A Covalent Inhibitor of Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-LC3in-D5 is a potent, selective, and cell-permeable small molecule that functions as a covalent inhibitor of the autophagy-related proteins LC3A and LC3B. By specifically targeting Lysine 49 (Lys49) on LC3B, this compound disrupts a critical step in the autophagy pathway known as lipidation, which is essential for the formation of autophagosomes. This inhibition of autophagosome maturation ultimately leads to the suppression of autophagy. Its high selectivity and covalent mechanism of action make this compound a valuable chemical probe for studying the intricate roles of LC3 proteins in cellular processes and a potential starting point for the development of therapeutics targeting autophagy-dependent diseases.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. A key protein family in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3) family, particularly LC3A and LC3B. During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II, a process termed lipidation. This lipidated form is then recruited to the burgeoning autophagosome membrane, facilitating its elongation and closure.

Given the central role of LC3 proteins in autophagy, they have emerged as attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This compound was developed as a chemical tool to specifically probe the function of LC3A/B. It is an optimized derivative of an initial hit compound, DC-LC3in, exhibiting improved potency.[1] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a covalent inhibitor of LC3A and LC3B.[1] Its mechanism of action involves the irreversible modification of a specific lysine residue, Lys49, located within the LC3-interacting region (LIR) docking site of LC3B.[1] This covalent modification sterically hinders the interaction between LC3B and essential autophagy-related proteins, most notably ATG7, an E1-like activating enzyme.[1] The disruption of the LC3B-ATG7 interaction is a critical event, as it blocks the initial step of LC3 lipidation.[1]

By preventing the conversion of LC3-I to LC3-II, this compound effectively halts the recruitment of LC3 to the autophagosome membrane. This leads to a cascade of downstream effects, including the inhibition of autophagic vesicle formation and the accumulation of autophagy substrates such as p62/SQSTM1.[1][2] The covalent nature of the interaction between this compound and LC3B ensures a sustained and potent inhibition of the autophagy process.

Signaling Pathway

The following diagram illustrates the canonical autophagy pathway and the specific point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, DC-LC3in.

| Compound | Target | Assay | IC50 | Reference |

| This compound | LC3B-LBP2 Interaction | Fluorescence Polarization | 200 nM | [2][3] |

| DC-LC3in | LC3B-LBP2 Interaction | Fluorescence Polarization | ~2.6 µM | [4] |

| Compound | Parameter | Value | Reference |

| This compound | kinact/Ki | 0.36 µM-1·min-1 | [2] |

| Cell Line | Parameter | Value | Reference |

| Various Human Cell Lines | GI50 | > 100 µM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro LC3B Lipidation Assay

This assay reconstitutes the LC3B lipidation process in vitro to directly assess the inhibitory effect of this compound.

Workflow:

Methodology:

-

Reaction Mixture Preparation: In a reaction buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP), combine the following recombinant human proteins to the specified final concentrations: 1 µM ATG3, 1 µM ATG7, 1 µM ATG12–ATG5-ATG16L1 complex, 5 µM LC3B, and 500 nM WIPI2d.

-

Liposome Addition: Add extruded liposomes to a final concentration of 0.5 mg/mL.

-

Initiation: Add ATP and MgCl2 to final concentrations of 0.5 mM and 1 mM, respectively. Add this compound or DMSO (vehicle control) to the desired final concentration.

-

Incubation: Incubate the reaction mixture at room temperature for 20 minutes.

-

Quenching: Stop the reaction by adding 4X LDS loading buffer and boiling the samples at 60°C for 10 minutes.

-

Analysis: Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-LC3B antibody to visualize the lipidated (LC3-II) and non-lipidated (LC3-I) forms of LC3B.

Activity-Based Protein Profiling (ABPP)

ABPP is employed to assess the selectivity of this compound for LC3A/B across the entire proteome in a cellular context.

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with an alkynylated variant of this compound in the presence or absence of a molar excess of this compound (as a competitor) for a specified duration.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne group of the probe-labeled proteins.

-

Protein Enrichment: Incubate the biotinylated proteome with streptavidin-coated beads to enrich for the probe-labeled proteins.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release the peptides of the captured proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently modified by the probe. The raw data for a similar experiment can be found via ProteomeXchange with identifier PXD026874.[5]

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the LC3B protein in complex with a DC-LC3in analog to elucidate the precise binding mode and covalent linkage.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant human LC3B (residues 1-120).

-

Complex Formation: Incubate the purified LC3B with a molar excess of a crystallizable analog of DC-LC3in (e.g., a4).

-

Crystallization: Screen for crystallization conditions using the sitting-drop vapor-diffusion method at 293 K. A successful condition involves mixing the protein-ligand complex solution with an equal volume of a reservoir solution containing 2 M ammonium sulfate, 0.1 M sodium citrate tribasic dihydrate pH 5.6, and 0.2 M potassium sodium tartrate tetrahydrate.[1]

-

Data Collection: Collect X-ray diffraction data from a single crystal at a synchrotron source under cryogenic conditions (100 K).

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of LC3B as a search model. Refine the atomic coordinates and build the ligand into the electron density map.

Mass Spectrometry for Covalent Modification Site Identification

Mass spectrometry is employed to confirm the covalent modification of LC3B by this compound and to pinpoint the exact amino acid residue that is modified.

Methodology:

-

In Vitro Modification: Incubate purified recombinant LC3B with this compound.

-

Sample Preparation: Denature, reduce, and alkylate the protein sample.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Search the acquired MS/MS spectra against the sequence of LC3B, including a variable modification corresponding to the mass of this compound on lysine residues. The identification of a peptide with this mass shift and the corresponding fragmentation pattern will confirm the covalent modification and identify Lys49 as the site of adduction.

Conclusion

This compound is a highly specific and potent covalent inhibitor of LC3A/B that has proven to be an invaluable tool for the study of autophagy. Its well-characterized mechanism of action, involving the covalent modification of Lys49 on LC3B and the subsequent disruption of lipidation, provides a clear molecular basis for its inhibitory effects. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the properties and applications of this compound in the context of autophagy research and drug discovery. The continued exploration of this and similar compounds holds promise for the development of novel therapeutic strategies targeting autophagy-related pathologies.

References

The Selective LC3A/B Inhibitor DC-LC3in-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular degradation and recycling process with implications in a myriad of human diseases, including cancer and neurodegenerative disorders. At the core of the autophagic machinery are the Microtubule-associated protein 1A/1B light chain 3 (LC3) proteins, which are essential for the formation of autophagosomes. The development of specific chemical probes to modulate the function of individual autophagy-related proteins is crucial for both dissecting the intricate mechanisms of this pathway and for therapeutic intervention. This technical guide provides an in-depth overview of DC-LC3in-D5, a potent and selective covalent inhibitor of LC3A and LC3B. We will delve into its mechanism of action, biochemical and cellular activities, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of autophagy, cell biology, and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the autophagic proteins LC3A and LC3B.[1][2][3] It was developed through chemical optimization of an initial hit compound, DC-LC3in, identified from a screen of a covalent compound library.[3] this compound exhibits improved potency and high selectivity for LC3A/B over other ATG8 family members, such as GABARAP.[1][3] Its mechanism of action involves the formation of a covalent bond with a specific lysine residue (Lys49) on LC3A/B, which is located in the LC3-interacting region (LIR) docking site.[1][3] This modification disrupts the interaction of LC3A/B with LIR-containing proteins, thereby inhibiting downstream autophagic processes, including LC3 lipidation and autophagosome formation.[2][3]

Mechanism of Action

This compound functions as a covalent inhibitor, irreversibly binding to and inactivating LC3A and LC3B. The key features of its mechanism of action are:

-

Covalent Modification: this compound forms a covalent adduct with the ε-amino group of Lysine 49 (Lys49) of LC3B.[1][3] This has been confirmed by crystallographic and mass spectrometry studies.[3]

-

Target Specificity: The covalent modification is highly specific for Lys49 within the LIR-interacting surface of LC3A/B.[1][3] This specificity is attributed to the unique pocket environment surrounding Lys49 in the folded protein, as the compound does not react with a peptide fragment containing this residue.[2]

-

Inhibition of Protein-Protein Interactions: By modifying Lys49, this compound sterically hinders the binding of LIR-containing proteins, such as autophagy receptors (e.g., p62/SQSTM1) and core autophagy machinery (e.g., ATG7), to LC3A/B.[3][4]

-

Disruption of Autophagy: The inhibition of these critical protein-protein interactions leads to a cascade of effects that ultimately block the autophagic process. This includes the attenuation of LC3B lipidation (the conversion of LC3-I to LC3-II), a crucial step for autophagosome membrane elongation, and a subsequent reduction in the formation of autophagosomes.[2][3]

Figure 1. Mechanism of action of this compound in the autophagy pathway.

Data Presentation

The biochemical and cellular activities of this compound and its related compounds have been quantified in several studies. The following tables summarize these key quantitative data.

Table 1: Biochemical Activity of LC3A/B Inhibitors

| Compound | Target | Assay | IC50 (nM) | Kinact/Ki (μM-1·min-1) |

| This compound | LC3A/B | FP-based competition | 200 | 0.36 |

| DC-LC3in | LC3B | FP-based competition | 3060 | Not Reported |

| DC-LC3in-D9 | LC3B | FP-based competition | > 100,000 | Not Reported |

| LC3in-C42 | LC3A/B | FP-based competition | 7.6 | Not Reported |

Table 2: Cellular Activity and Cytotoxicity of this compound

| Cell Line | Assay | Effect | Concentration | GI50 (μM) |

| HeLa | LC3B Lipidation | Inhibition | 3-30 μM | > 100 |

| HeLa | p62 Accumulation | Increase | 3-30 μM | > 100 |

| HeLa | Autophagosome Formation | Reduction | Not Specified | > 100 |

| Various Human Cell Lines | Cytotoxicity | - | - | > 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (IC50) of unlabeled compounds to LC3B by measuring their ability to displace a fluorescently labeled peptide that binds to the LIR docking site.

Materials:

-

Recombinant human LC3B protein

-

Fluorescently labeled LIR peptide (e.g., a peptide derived from an LC3-interacting protein, labeled with a fluorophore like fluorescein or a rhodamine dye)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

This compound and other test compounds

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of LC3B protein and the fluorescently labeled LIR peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the test compounds (e.g., this compound) in the assay buffer.

-

In the microplate, add a fixed volume of the LC3B/fluorescent peptide solution to each well.

-

Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the selectivity of a covalent inhibitor across the entire proteome in a cellular context.

Materials:

-

HeLa cells

-

Alkyne-tagged this compound probe

-

This compound (as a competitor)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)

-

Click chemistry reagents (e.g., copper(I) catalyst, ligand)

-

Streptavidin beads (for biotin-tagged proteins)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometer for protein identification

Procedure:

-

Cell Treatment: Treat HeLa cells with either the alkyne-tagged this compound probe alone or with a pre-incubation of the competitor (un-tagged this compound) followed by the probe. Include a vehicle control.

-

Cell Lysis: Harvest and lyse the cells to obtain the proteome.

-

Click Chemistry: To the cell lysates, add the azide-functionalized reporter tag and the click chemistry reagents to covalently link the reporter to the alkyne-tagged probe that has bound to its protein targets.

-

Enrichment/Detection:

-

For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads.

-

For fluorescently-tagged proteins, visualize the labeled proteins directly by in-gel fluorescence scanning.

-

-

Protein Identification: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify the proteins by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the different treatment groups to identify the specific targets of this compound. Proteins that are labeled by the probe and where this labeling is competed off by the parent compound are considered true targets.

In Vitro LC3B Lipidation Assay

This assay reconstitutes the enzymatic cascade of LC3B lipidation in a test tube to directly assess the inhibitory effect of a compound on this process.

Materials:

-

Recombinant human autophagy proteins: ATG3 (2 μM), ATG7 (2 μM), WIPI2 (1 μM), ATG12–ATG5-ATG16L1 complex (200 nM), and LC3B (5 μM).

-

Extruded liposomes (containing phosphatidylethanolamine, PE)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM ATP, 5 mM MgCl2)

-

This compound

-

SDS-PAGE loading buffer

-

SDS-PAGE and Western blotting reagents and antibodies against LC3B

Procedure:

-

Prepare the reaction mixture containing all the recombinant proteins and liposomes in the reaction buffer.

-

Add this compound at various concentrations to the reaction mixtures. Include a vehicle control.

-

Incubate the reactions at 37°C.

-

At different time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench them by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE. The lipidated form of LC3B (LC3-II) will migrate faster than the non-lipidated form (LC3-I).

-

Transfer the proteins to a membrane and perform a Western blot using an anti-LC3B antibody to visualize and quantify the amounts of LC3-I and LC3-II.

-

Analyze the ratio of LC3-II to LC3-I to determine the extent of lipidation and the inhibitory effect of this compound.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM is the gold standard for visualizing the ultrastructure of autophagosomes and assessing changes in their numbers upon treatment with autophagy modulators.

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

This compound

-

Fixatives (e.g., glutaraldehyde, paraformaldehyde)

-

Osmium tetroxide

-

Dehydration agents (e.g., graded series of ethanol)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate (for staining)

-

Transmission electron microscope

Procedure:

-

Cell Culture and Treatment: Culture HeLa cells and treat them with this compound or a vehicle control. It is common to induce autophagy by starvation (e.g., culturing in Earle's Balanced Salt Solution) in the presence or absence of the inhibitor.

-

Fixation: Fix the cells with a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) to preserve their ultrastructure.

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, which also enhances membrane contrast.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in a resin.

-

Sectioning: Cut ultrathin sections (e.g., 70-90 nm) of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to further enhance the contrast of cellular structures.

-

Imaging: Examine the sections using a transmission electron microscope and capture images of the cells.

-

Quantification: Identify and count the number of autophagosomes (typically characterized as double-membraned vesicles containing cytoplasmic material) per cell or per cytoplasmic area across multiple cells and conditions to quantitatively assess the effect of this compound on autophagosome formation.

Mandatory Visualizations

Figure 2. Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of chemical tools to study autophagy. Its high potency, selectivity, and well-characterized covalent mechanism of action make it an invaluable probe for investigating the roles of LC3A and LC3B in both physiological and pathological contexts. The detailed protocols provided in this guide are intended to facilitate the use and further investigation of this compound by the scientific community. Future studies may focus on leveraging the unique properties of this inhibitor to explore the therapeutic potential of targeting LC3A/B in various diseases and to further unravel the complexities of the autophagic pathway. The development of even more potent analogs, such as LC3in-C42, highlights the promise of this chemical scaffold for future drug discovery efforts.

References

- 1. Quantitative 3D correlative light and electron microscopy of organelle association during autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discovery by targeting the protein–protein interactions involved in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Covalent Embrace: A Technical Guide to the Interaction of DC-LC3in-D5 with LC3B

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the covalent binding mechanism of DC-LC3in-D5 to Microtubule-associated protein 1A/1B-light chain 3B (LC3B), a key regulator of autophagy. This document details the quantitative binding data, experimental methodologies, and the intricate signaling pathways involved.

This compound has emerged as a potent and selective covalent inhibitor of LC3A/B, offering a valuable tool for the study of autophagy and as a potential therapeutic agent.[1][2] Its mechanism of action hinges on the formation of a covalent bond with a specific lysine residue on LC3B, thereby disrupting critical protein-protein interactions required for the autophagy process.[1]

Quantitative Analysis of this compound Binding to LC3B

The binding affinity and covalent modification kinetics of this compound and its analogs have been quantitatively characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency and mechanism.

| Compound | IC50 (nM) | Target | Assay Type | Reference |

| This compound | 200 | LC3B | Fluorescence Polarization (FP) | [1][3] |

| DC-LC3in | 3060 | LC3B | Fluorescence Polarization (FP) | [3] |

| DC-LC3in-D9 | No inhibitory activity | LC3B | Fluorescence Polarization (FP) | [1] |

Table 1: Inhibitory Potency of DC-LC3in Analogs. This table highlights the superior potency of this compound in inhibiting the LC3B-LBP2 (LC3B binding peptide 2) interaction as determined by Fluorescence Polarization. DC-LC3in-D9 serves as a negative control.

| Parameter | Value | Unit | Method | Reference |

| Kinact/Ki | 0.36 | µM-1min-1 | Fluorescence Polarization (FP) | [1] |

Table 2: Kinetic Parameters for the Covalent Binding of this compound to LC3B. This table presents the second-order rate constant for the inactivation of LC3B by this compound, indicating a two-step binding mechanism involving initial reversible binding followed by irreversible covalent modification.

The Covalent Modification of Lysine 49

Crystallographic and mass spectrometry studies have unequivocally identified Lysine 49 (Lys49) of LC3B as the specific site of covalent modification by this compound.[1][4] This modification is highly selective, as the compound does not react with a peptide fragment of LC3B containing Lys49, indicating that the folded structure of the protein is necessary to create a specific binding pocket that facilitates the covalent reaction.[1] The covalent bond is formed between the ε-amino group of the Lys49 side chain and a reactive group on the this compound molecule.[4]

Mechanism of Action: Disruption of the Autophagy Pathway

The covalent modification of Lys49 by this compound lies at the heart of its inhibitory effect on autophagy. This modification sterically hinders the interaction between LC3B and ATG7 (Autophagy-related protein 7), a crucial E1-like activating enzyme in the autophagy pathway.[1] By blocking the ATG7-LC3B interaction, this compound prevents the subsequent lipidation of LC3B (the conjugation of phosphatidylethanolamine to LC3B), which is an essential step for the formation of autophagosomes.[1][2][5] This disruption leads to an accumulation of the autophagy substrate p62 and a reduction in the formation of autophagic vesicles.[1]

Caption: Mechanism of this compound-mediated autophagy inhibition.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the covalent binding of this compound to LC3B.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the inhibitory concentration (IC50) of compounds that disrupt the interaction between LC3B and a fluorescently labeled peptide derived from an LC3B-interacting protein (e.g., LBP2).

Protocol:

-

Reagents: Purified recombinant LC3B protein, fluorescently labeled LBP2 peptide, this compound and control compounds (DC-LC3in, DC-LC3in-D9) at various concentrations, assay buffer (e.g., PBS with 0.01% Tween-20).

-

Procedure: a. Prepare a series of dilutions of the test compounds. b. In a microplate, mix the fluorescently labeled LBP2 peptide with the LC3B protein. c. Add the diluted compounds to the protein-peptide mixture and incubate to allow binding to reach equilibrium. d. Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Fluorescence Polarization assay.

Mass Spectrometry (MS) for Covalent Modification Analysis

Mass spectrometry is employed to confirm the covalent modification of LC3B by this compound and to identify the specific amino acid residue involved.

Protocol:

-

Sample Preparation: a. Incubate purified LC3B protein with this compound. b. As a control, incubate LC3B with a vehicle (e.g., DMSO). c. Perform enzymatic digestion of the protein samples (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Search the MS/MS data against the LC3B protein sequence to identify peptides. b. Look for a mass shift in the peptide containing Lys49 corresponding to the mass of this compound, confirming the covalent adduct. c. Fragment ion analysis will pinpoint Lys49 as the site of modification.

Caption: Workflow for Mass Spectrometry analysis.

In Vitro LC3B Lipidation Assay

This assay directly assesses the impact of this compound on the enzymatic cascade that leads to LC3B lipidation.

Protocol:

-

Reagents: Purified recombinant ATG3, ATG7, ATG12-ATG5-ATG16L1 complex, LC3B, liposomes containing phosphatidylethanolamine (PE), ATP, and the test compounds.

-

Procedure: a. Pre-incubate LC3B with this compound or a control compound. b. Assemble the lipidation reaction by combining all the enzymatic components, LC3B (pre-incubated), liposomes, and ATP. c. Incubate the reaction mixture to allow for lipidation to occur. d. Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-LC3B antibody.

-

Data Analysis: The extent of LC3B lipidation is determined by the appearance of a faster-migrating band (LC3B-II) on the Western blot. Quantification of band intensities allows for the assessment of the inhibitory effect of this compound.

EGFP Pull-Down Assay for ATG7-LC3B Interaction

This cell-based assay is used to verify that this compound disrupts the interaction between ATG7 and LC3B in a cellular context.

Protocol:

-

Cell Culture and Transfection: a. Co-transfect HEK293T cells with plasmids encoding EGFP-LC3B and FLAG-tagged ATG7.

-

Treatment: a. Treat the transfected cells with this compound or a vehicle control.

-

Lysis and Immunoprecipitation: a. Lyse the cells and perform immunoprecipitation using anti-GFP antibodies to pull down EGFP-LC3B and any interacting proteins.

-

Western Blot Analysis: a. Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using anti-FLAG and anti-GFP antibodies.

-

Data Analysis: A reduction in the amount of co-immunoprecipitated FLAG-ATG7 in the this compound-treated sample compared to the control indicates that the compound disrupts the ATG7-LC3B interaction.[1]

References

- 1. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug discovery by targeting the protein–protein interactions involved in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Specificity of DC-LC3in-D5 in the Autophagy Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is essential for the formation of autophagosomes. The modulation of autophagy has significant therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. DC-LC3in-D5 has emerged as a potent and selective covalent inhibitor of the autophagy pathway. This technical guide provides an in-depth analysis of the target specificity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor designed to covalently modify and inhibit the function of LC3 proteins, thereby blocking the autophagy process.[1] Its high potency and selectivity for LC3A and LC3B make it a valuable tool for studying the intricate mechanisms of autophagy and a promising candidate for therapeutic development.[2][3] This document will explore the core aspects of this compound's interaction with its target and its effects on the autophagy pathway.

Target Specificity and Mechanism of Action

This compound achieves its inhibitory effect through a highly specific covalent modification of Lysine 49 (Lys49) on LC3A and LC3B.[1] This residue is located within the LC3-interacting region (LIR) docking site, a critical interface for the interaction of LC3 with other autophagy-related proteins (ATGs) and autophagy receptors.[1][3]

The covalent binding of this compound to Lys49 disrupts the normal function of LC3B in the autophagy cascade.[1] Specifically, it blocks the crucial step of LC3B lipidation, a post-translational modification where phosphatidylethanolamine (PE) is conjugated to LC3B.[1][2] This lipidation is essential for the recruitment of LC3B to the autophagosome membrane and the subsequent elongation and closure of the autophagosome. By inhibiting LC3B lipidation, this compound effectively halts the formation of autophagosomes and the degradation of cellular cargo.[1][2]

The proposed signaling pathway for this compound's inhibition of autophagy is depicted below:

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented below.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 200 nM | Fluorescence Polarization | LC3B-LBP2 Interaction | [1][4] |

| Kinact/Ki | 0.36 µM-1min-1 | Fluorescence Polarization | LC3B | [1] |

| Cellular Concentration for Effect | 3-30 µM | Western Blot (in HeLa cells) | LC3B Lipidation Inhibition | [4][5] |

| GI50 | > 100 µM | Cytotoxicity Assay (in various human cell lines) | General Cytotoxicity | [1] |

Experimental Protocols

The characterization of this compound relies on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Fluorescence Polarization (FP) Assay for LC3B Interaction

This assay is used to determine the inhibitory effect of this compound on the interaction between LC3B and a fluorescently labeled LIR-containing peptide (e.g., LBP2).

Materials:

-

Purified recombinant human LC3B protein

-

Fluorescently labeled LIR peptide (e.g., FAM-LBP2)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In the microplate wells, add a fixed concentration of LC3B protein and the fluorescently labeled LIR peptide.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is employed to assess the selectivity of this compound for LC3A/B across the entire proteome.

Materials:

-

HeLa cells

-

This compound

-

Alkynylated variant of this compound (probe)

-

Biotin-azide tag

-

Click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometer

Procedure:

-

Treat HeLa cells with either vehicle (DMSO), this compound (as a competitor), or the alkynylated probe.

-

Lyse the cells and perform a click chemistry reaction to attach a biotin-azide tag to the alkyne group of the probe that has covalently bound to its targets.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Elute the captured proteins and separate them by SDS-PAGE.

-

Analyze the protein bands by in-gel digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

-

Quantify the relative abundance of identified proteins in the different treatment groups to determine the selectivity of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to LC3B in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

HeLa cells

-

This compound

-

PBS

-

Lysis buffer (with protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Antibodies against LC3B and a loading control (e.g., GAPDH)

Procedure:

-

Treat HeLa cells with this compound or vehicle (DMSO) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).

-

Cool the tubes to room temperature and lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble LC3B in each sample by Western blotting.

-

A shift in the melting curve of LC3B in the presence of this compound indicates direct target engagement.

Immunoblotting for LC3 and p62

This technique is used to assess the effect of this compound on autophagy flux by measuring the levels of LC3-II (the lipidated form of LC3) and p62 (an autophagy substrate).

Materials:

-

HeLa cells

-

This compound

-

Complete cell culture medium and starvation medium (e.g., EBSS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against LC3 and p62

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Plate HeLa cells and allow them to adhere.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time.

-

Induce autophagy by replacing the complete medium with starvation medium for a few hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

An accumulation of p62 and a decrease in the LC3-II/LC3-I ratio in this compound-treated cells indicate inhibition of autophagy.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM is the gold standard for visualizing the ultrastructure of autophagosomes and assessing the impact of this compound on their formation.

Materials:

-

HeLa cells

-

This compound

-

Fixative (e.g., glutaraldehyde)

-

Post-fixative (e.g., osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

Procedure:

-

Treat HeLa cells with this compound or vehicle (DMSO) and induce autophagy.

-

Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate the cells with and embed them in Epon resin.

-

Cut ultrathin sections of the embedded cells and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope and capture images of autophagic structures.

-

A significant reduction in the number of autophagosomes in this compound-treated cells confirms its inhibitory effect.

Conclusion

This compound is a highly specific and potent covalent inhibitor of LC3A and LC3B. Its well-defined mechanism of action, involving the covalent modification of Lys49 on LC3B and the subsequent blockage of LC3 lipidation, makes it an invaluable tool for autophagy research. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other potential autophagy modulators. The continued study of such targeted inhibitors will undoubtedly advance our understanding of the autophagy pathway and accelerate the development of novel therapeutics for a variety of human diseases.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. proteolysis.jp [proteolysis.jp]

- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 5. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]

The Core Principles of Utilizing DC-LC3in-D5 in Autophagy Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of DC-LC3in-D5, a potent and selective covalent inhibitor of autophagy. By targeting the core machinery of autophagosome formation, this compound serves as a powerful tool for elucidating the intricate roles of autophagy in cellular homeostasis, disease pathogenesis, and as a potential therapeutic target. This document outlines its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound: A Covalent Inhibitor of Autophagy

This compound is a small molecule inhibitor that selectively targets Microtubule-associated protein 1A/1B-light chain 3 (LC3) proteins, specifically LC3A and LC3B, which are central to the autophagy process.[1][2] Unlike many reversible inhibitors, this compound forms a covalent bond with its target, leading to sustained and efficient inhibition.[1][3] This property makes it a valuable tool for studying the consequences of prolonged autophagy inhibition in various biological contexts.

The primary mechanism of action of this compound involves the covalent modification of Lysine 49 (Lys49) on LC3B.[1][4] This specific lysine residue is located within the LC3-interacting region (LIR) interface, a critical site for protein-protein interactions necessary for the progression of autophagy.[2] By binding to Lys49, this compound sterically hinders the interaction between LC3 and other essential autophagy-related (Atg) proteins, most notably Atg7.[3] This blockade prevents the crucial lipidation of LC3-I to form LC3-II, a necessary step for the elongation and closure of the autophagosome membrane.[1][3] Consequently, the formation of autophagosomes is impaired, leading to the accumulation of autophagy substrates like p62/SQSTM1.[2]

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been quantitatively characterized through various biochemical and cellular assays. These data are crucial for designing and interpreting experiments.

| Parameter | Value | Description | Reference |

| IC₅₀ | 200 nM | The half-maximal inhibitory concentration for the disruption of the LC3B-LBP2 (LIR-containing peptide) interaction, indicating high-affinity binding. | [2][3] |

| k_inact/K_i | 0.36 µM⁻¹·min⁻¹ | The second-order rate constant for covalent modification, reflecting the efficiency of irreversible inhibition. | [2] |

| GI₅₀ | > 100 µM | The concentration causing 50% growth inhibition in various human cell lines, indicating low cellular toxicity. | [1] |

| Selectivity | High for LC3A/B | Activity-based protein profiling (ABPP) in HeLa cells demonstrated high selectivity for LC3A/B with minimal off-target interactions across the proteome. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on autophagy.

Western Blot Analysis of LC3 Lipidation

This protocol is fundamental for assessing the inhibitory effect of this compound on the conversion of LC3-I to LC3-II.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound (and a negative control, e.g., DC-LC3in-D9)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

Chloroquine (CQ) or Bafilomycin A1 (BafA1) as a lysosomal inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with this compound at desired concentrations (e.g., 3-30 µM) or a vehicle control (e.g., DMSO) for 16 hours.[2]

-

To assess autophagic flux, co-treat a subset of cells with a lysosomal inhibitor like Chloroquine (e.g., 50 µM) for the last 4 hours of the this compound treatment.

-

To induce autophagy, replace the complete medium with EBSS for the last 4 hours of the experiment.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 upon this compound treatment indicate autophagy inhibition.

Immunofluorescence Analysis of Autophagosome Formation

This method allows for the visualization and quantification of autophagosomes within cells.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound

-

EBSS

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or EBSS as described in the Western blot protocol.

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Blocking:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

-

Antibody Staining:

-

Incubate with anti-LC3B primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Stain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of LC3 puncta (autophagosomes) per cell. A decrease in the number of starvation-induced LC3 puncta in this compound-treated cells indicates inhibition of autophagosome formation.

-

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

TEM provides high-resolution images of cellular ultrastructures, allowing for the direct visualization of autophagosomes and autolysosomes.

Materials:

-

Cell pellets from treated and control groups

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Uranyl acetate and lead citrate for staining

-

Epoxy resin for embedding

-

Ultramicrotome

-

Transmission electron microscope

Procedure:

-

Cell Preparation and Fixation:

-

Culture and treat cells as for other assays.

-

Harvest cells and fix the cell pellet with the primary fixative for 2 hours at 4°C.

-

Wash the pellet with buffer and post-fix with the secondary fixative for 1 hour.

-

-

Dehydration and Embedding:

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with epoxy resin and embed them in molds.

-

Polymerize the resin at 60°C for 48 hours.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

-

Imaging and Analysis:

-

Examine the sections using a transmission electron microscope.

-

Identify and quantify autophagic vacuoles (autophagosomes and autolysosomes). A significant decrease in the number of these structures in this compound-treated, starved cells confirms the inhibition of autophagy.[1]

-

Visualizing the Molecular Mechanism and Experimental Strategy

Signaling Pathway of this compound-Mediated Autophagy Inhibition

The following diagram illustrates the point of intervention of this compound in the autophagy signaling pathway.

Caption: Mechanism of this compound action in the autophagy pathway.

Experimental Workflow for Characterizing this compound

This diagram outlines a logical progression of experiments to fully characterize the effects of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the chemical toolkit available for autophagy research. Its covalent and selective nature allows for robust and sustained inhibition of autophagosome formation, providing a clear window into the functional consequences of blocking this critical cellular process. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in the complex field of autophagy and its role in health and disease.

References

- 1. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Drug discovery by targeting the protein–protein interactions involved in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DC-LC3in-D5: An Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-LC3in-D5 is a potent and selective covalent inhibitor of the microtubule-associated protein light chain 3 (LC3), a key protein in the autophagy pathway.[1][2] By specifically targeting and covalently modifying Lysine 49 (Lys49) on LC3A and LC3B, this compound effectively blocks the lipidation of LC3, a critical step for autophagosome formation and maturation.[1][3] This inhibition of the ATG7-LC3B interaction ultimately leads to the suppression of autophagic flux.[1][4] With high selectivity and low cellular toxicity, this compound serves as a valuable tool for studying the intricate roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[1][5]

Mechanism of Action

This compound functions by covalently binding to the ε-amino group of Lys49 on LC3A/B.[1] This modification sterically hinders the interaction between LC3 and ATG7, the E1-like activating enzyme essential for the LC3 conjugation system. Consequently, the downstream process of LC3 lipidation—the conjugation of phosphatidylethanolamine (PE) to LC3-I to form LC3-II—is attenuated.[1][6] The failure to form sufficient LC3-II disrupts the elongation and closure of the autophagosomal membrane, leading to a significant reduction in the formation of autophagosomes and subsequent degradation of cellular components.[1][2]

Caption: Mechanism of this compound in inhibiting autophagy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on in vitro and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (LC3B-LBP2 Interaction) | 200 nM | In vitro Fluorescence Polarization Assay | [1][5] |

| Effective Concentration Range | 3 - 30 µM | HeLa Cells | [5][6] |

| Recommended Concentration | 10 µM | HeLa Cells | [1] |

| Kᵢnact/Kᵢ | 0.36 µM⁻¹min⁻¹ | In vitro Assay | [1] |

| GI₅₀ (Cytotoxicity) | > 100 µM | Various Human Cell Lines | [1] |

Experimental Protocols

Determining the Optimal Concentration of this compound (Cell-Based Assay Workflow)

This protocol outlines a general workflow to determine the optimal concentration of this compound for inhibiting autophagy in a specific cell line.

Caption: Experimental workflow for determining the optimal concentration of this compound.

Protocol 1: Inhibition of Autophagy in Cell Culture

This protocol is adapted for use in HeLa cells but can be optimized for other cell lines.

Materials:

-

This compound (prepare stock solution in DMSO)

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Earle's Balanced Salt Solution (EBSS) or other autophagy inducers (e.g., Rapamycin)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency at the time of protein extraction. Allow cells to adhere overnight.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) in complete medium for 16 hours.[6] A vehicle control (DMSO) should be run in parallel.

-

Autophagy Induction: After the 16-hour pre-treatment, remove the medium, wash the cells once with PBS, and then add EBSS to induce starvation-mediated autophagy.[1] Incubate for 4 hours. For a negative control, continue to incubate a set of wells in complete medium. To block autophagic flux and observe LC3-II accumulation, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine (CQ) can be added along with the autophagy inducer.[1]

-

Cell Lysis: After induction, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Protein Extraction: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay or a similar method.

Protocol 2: Western Blot Analysis of LC3 and p62

Materials:

-

Protein lysates from Protocol 1

-

SDS-PAGE gels (e.g., 4-20% gradient gels are suitable for resolving LC3-I and LC3-II)

-

Running buffer and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B and Mouse anti-p62/SQSTM1

-

Loading control antibody: Mouse anti-β-actin or Rabbit anti-GAPDH

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto the SDS-PAGE gel and run until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize the values to the loading control. An effective inhibition of autophagy by this compound will result in a decreased LC3-II/LC3-I ratio and an accumulation of p62.[1][6]

Protocol 3: Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3

This protocol utilizes a plasmid expressing LC3 fused to both a pH-sensitive fluorescent protein (like EGFP) and a pH-stable fluorescent protein (like TurboRFP). This allows for the differentiation between autophagosomes (yellow puncta: EGFP and RFP signals merge) and autolysosomes (red puncta: EGFP signal is quenched in the acidic environment).

Materials:

-

Cells stably or transiently expressing a tandem fluorescent LC3 reporter (e.g., ptfLC3, TurboRFP-EGFP-LC3B)

-

This compound

-

Autophagy inducer (e.g., EBSS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed the cells expressing the tandem LC3 reporter on glass-bottom dishes or coverslips. Treat the cells with the determined optimal concentration of this compound (e.g., 10 µM) or vehicle control for 16 hours.[1]

-

Autophagy Induction: Induce autophagy by treating with EBSS for 4 hours.[1]

-

Cell Imaging: Following treatment, wash the cells with PBS and image them using a fluorescence microscope equipped with filters for both EGFP and RFP.

-

Image Analysis: Capture multiple images from random fields for each condition. Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.[1] A significant decrease in both yellow and red puncta in this compound-treated cells compared to the control indicates an inhibition of autophagosome formation.[1]

Concluding Remarks

This compound is a highly effective and selective tool for the acute inhibition of autophagy. The protocols provided herein offer a framework for researchers to investigate the functional consequences of autophagy inhibition in their specific models. It is recommended that the optimal concentration and treatment duration be empirically determined for each cell line and experimental condition to ensure robust and reproducible results.

References

- 1. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug discovery by targeting the protein–protein interactions involved in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: A Guide to Studying Autophagy in HeLa Cells with DC-LC3in-D5

FOR RESEARCH USE ONLY

Introduction

Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. Its dysregulation is linked to a variety of diseases, including cancer and neurodegenerative disorders. A central event in autophagy is the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic cargo for delivery to the lysosome. The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.

DC-LC3in-D5 is a potent and selective small molecule inhibitor of autophagy.[1][2] This compound functions by covalently modifying Lysine 49 on LC3A/B proteins, which blocks the interaction between LC3B and ATG7, an essential E1-like activating enzyme.[1][3] This inhibition of the LC3B-ATG7 interaction prevents LC3 lipidation, thereby impeding autophagosome formation and halting the autophagic flux.[1][2][4] This application note provides detailed protocols for using this compound to investigate autophagy in HeLa cells.

Mechanism of Action

This compound specifically targets the LC3 conjugation system, a critical step in the formation of autophagosomes. The diagram below illustrates the molecular mechanism of inhibition.

Caption: this compound covalently modifies LC3, preventing its interaction with ATG7 and subsequent lipidation, thereby inhibiting autophagosome formation.

Experimental Protocols

Materials and Reagents

-

Cell Line: HeLa (human cervical cancer cell line)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Autophagy Inducer: Earle’s Balanced Salt Solution (EBSS) for starvation.

-

Autophagy Inhibitor: this compound (prepare a 10 mM stock solution in DMSO).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-GAPDH.

-

Microscopy Reagents: GFP-LC3 or mRFP-GFP-LC3 plasmids (optional), 4% paraformaldehyde, 0.1% Triton X-100, DAPI.

Experimental Workflow

The general workflow for assessing the inhibitory effect of this compound on autophagy in HeLa cells is outlined below.

Caption: A stepwise workflow for studying the effects of this compound on autophagy in HeLa cells.

Protocol 1: Western Blot Analysis of Autophagy Markers

This protocol allows for the quantitative assessment of LC3-II conversion and p62 degradation.

-

Cell Culture: Seed HeLa cells in 6-well plates to achieve 60-70% confluency on the day of treatment.

-

Treatment:

-

Control Group: Treat cells with DMSO in complete medium.

-

Autophagy Induction Group: Treat cells with DMSO in complete medium for 16 hours, then replace with EBSS for 4 hours.

-

Inhibition Group: Pre-treat cells with 10 µM this compound for 16 hours, then co-treat with 10 µM this compound in EBSS for 4 hours.[1]

-

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer.

-

Quantification: Determine protein concentration using a BCA assay.

-

Immunoblotting:

-

Load 20-40 µg of protein per lane on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (anti-LC3B, anti-p62) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect with an ECL substrate and image the blot.

-

Re-probe with an anti-GAPDH antibody as a loading control.

-

Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the effect of this compound on the formation of autophagosomes.

-

Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate. For enhanced signal, transfect cells with a GFP-LC3 or mRFP-GFP-LC3 plasmid 24 hours before treatment.

-

Treatment: Follow the same treatment conditions as described in Protocol 1.

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

If not using a fluorescent fusion protein, perform immunocytochemistry for endogenous LC3.

-

Stain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount coverslips on slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of LC3 puncta per cell. A significant reduction in puncta number in the this compound treated group indicates autophagy inhibition.

-

Data Presentation

The following table summarizes the expected outcomes from experiments using this compound in HeLa cells.

Table 1: Quantitative Effects of this compound on Autophagy in HeLa Cells

| Experimental Condition | LC3-II / GAPDH Ratio (Relative Fold Change) | p62 / GAPDH Ratio (Relative Fold Change) | Average Number of LC3 Puncta per Cell |

| Control (DMSO in complete medium) | Baseline (1.0) | Baseline (1.0) | Low (~5-10) |

| Starvation (DMSO in EBSS) | Increased (~3-5 fold) | Decreased (~0.4-0.6 fold) | High (~30-50) |

| Starvation + 10 µM this compound | Significantly Decreased vs. Starvation | Significantly Increased vs. Starvation | Significantly Decreased vs. Starvation (~5-15)[1] |

Note: The values presented are illustrative. Actual results may vary depending on experimental conditions.

Signaling Pathway Overview

The following diagram illustrates the central autophagy pathway and highlights the inhibitory action of this compound.

Caption: Simplified signaling cascade of starvation-induced autophagy and the specific inhibitory point of this compound.

References

- 1. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein [ouci.dntb.gov.ua]

Application Notes and Protocols: DC-LC3in-D5 for Effective Autophagy Inhibition

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DC-LC3in-D5, a potent and selective covalent inhibitor of autophagy. The protocols detailed below are based on established methodologies for inducing and quantifying the inhibition of autophagy in cell culture.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.

This compound is a small molecule that acts as a highly selective and potent covalent inhibitor of LC3A and LC3B proteins.[1][2][3] It functions by covalently modifying Lysine 49 on LC3A/B, which blocks the interaction between LC3B and ATG7.[1] This action effectively inhibits the lipidation of LC3B, thereby preventing the formation of autophagosomes and the subsequent degradation of autophagic substrates.[1][2][3]

Quantitative Data Summary

The following table summarizes the effective treatment conditions for this compound to inhibit autophagy in HeLa cells. The primary experimental approach involves a pre-treatment with this compound, followed by the induction of autophagy through starvation.

| Cell Line | Compound | Concentration | Pre-treatment Duration | Autophagy Induction | Induction Duration | Observed Effect | Assay | Reference |

| HeLa | This compound | 10 µM | 16 hours | Starvation (EBSS) | 4 hours | Increased p62 accumulation | Western Blot | [1] |

| HeLa | This compound | 10 µM | 16 hours | Starvation (EBSS) | 4 hours | Decreased number of autophagosomes and autolysosomes | Fluorescence Microscopy (Tandem Reporter) | [1] |

| HeLa | This compound | 10 µM | 16 hours | Starvation (EBSS) | 4 hours | Significantly decreased number of autophagic vesicles | Transmission Electron Microscopy (TEM) | [1] |

| HeLa | This compound | 2.5, 5, 10 µM | 16 hours | Starvation (EBSS) | 4 hours | Inhibition of LC3B lipidation | Western Blot | [1] |

Experimental Protocols

-

Cell Seeding: Plate HeLa cells at an appropriate density to ensure they reach 70-80% confluency on the day of the experiment.

-

This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) in a complete medium for 16 hours. Include a vehicle control (e.g., DMSO).

-

Autophagy Induction: After the pre-treatment period, remove the medium. Wash the cells once with Phosphate-Buffered Saline (PBS).

-

Starvation: Add Earle's Balanced Salt Solution (EBSS) to the cells to induce autophagy via starvation. Incubate for 4 hours. For control plates, continue to culture in a complete medium.

This protocol is for assessing the levels of p62 (an autophagy substrate) and the conversion of LC3-I to LC3-II.

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62, LC3B, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control. An increase in p62 levels and a decrease in the LC3-II/LC3-I ratio are indicative of autophagy inhibition.

This protocol uses a tandem fluorescently tagged LC3B (e.g., mRFP-EGFP-LC3B) to monitor autophagic flux. In this system, autophagosomes appear as yellow puncta (both RFP and GFP signals), while autolysosomes are red puncta (GFP signal is quenched by the acidic lysosomal environment).

-

Transfection: Seed cells on glass coverslips and transfect them with the tandem reporter plasmid using a suitable transfection reagent.

-

Treatment: Perform the this compound pre-treatment and starvation induction as described in section 3.1.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope with appropriate filters for RFP and GFP.

-

Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in both yellow and red puncta in this compound treated cells indicates inhibition of autophagosome formation.[1]

TEM allows for the direct visualization of ultrastructural details, including autophagosomes and autolysosomes.

-

Cell Preparation and Fixation: Following treatment, fix the cells in a solution of 2.5% glutaraldehyde in a cacodylate buffer for 2 hours at 4°C.

-

Post-fixation: Post-fix the cells in 1% osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed them in resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

-

Analysis: Capture images and quantify the number of autophagic vesicles (autophagosomes and autolysosomes) per cell cross-section. A significant reduction in these structures indicates autophagy inhibition.[1]

Visualizations

Caption: Experimental workflow for assessing this compound-mediated autophagy inhibition.

Caption: this compound blocks the interaction between LC3B and ATG7, inhibiting LC3 lipidation.

References

- 1. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

western blot protocol for detecting LC3-II levels after DC-LC3in-D5 treatment

Application Note & Protocol

Topic: Western Blot Protocol for Detecting LC3-II Levels after DC-LC3in-D5 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in homeostasis, development, and disease.[1] A key event in autophagy is the conversion of the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome membrane-associated form (LC3-II).[1][2][3] The level of LC3-II is widely used as a reliable indicator of autophagosome formation.[4]